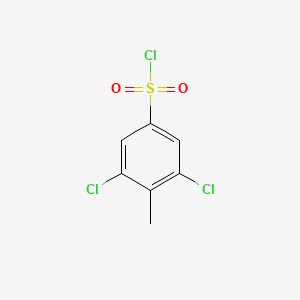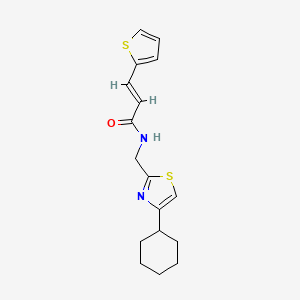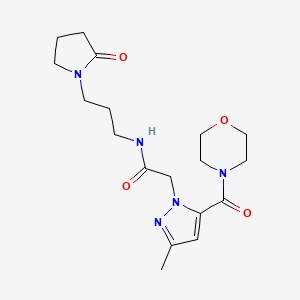
4-(Trifluoromethyl)cyclohexanol
Descripción general
Descripción
4-(Trifluoromethyl)cyclohexanol, with the chemical formula C7H11F3O and CAS number 30129-18-1, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its trifluoromethyl and hydroxyl functional groups.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it valuable in biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring the trifluoromethyl group for enhanced biological activity.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cyclohexanol can be achieved through various methods. One common approach involves the stepwise Robinson annulation, where the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione is synthesized by a Mukaiyama Michael type reaction from the corresponding tetrafluoroenol silyl ether prepared from pentafluoropropiophenone . This diketone is then treated under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted cyclohexanones, cyclohexenes, and other derivatives depending on the specific reaction conditions .
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)cyclohexanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)cyclohexanone
- 2-(Trifluoromethyl)cyclohexanone
- 4-(Trifluoromethyl)cyclohexylamine
Comparison: 4-(Trifluoromethyl)cyclohexanol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, such as 4-(Trifluoromethyl)cyclohexanone, it exhibits different reactivity and applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-18-1 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)
![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2746023.png)

![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2746035.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)



![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide](/img/structure/B2746042.png)
